Vincosamide

Catalog No.
S1525175
CAS No.
23141-27-7
M.F
C26H30N2O8
M. Wt
498.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vincosamide

CAS Number

23141-27-7

Product Name

Vincosamide

IUPAC Name

(1R,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one

Molecular Formula

C26H30N2O8

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18-,19-,21-,22+,23-,25+,26+/m1/s1

InChI Key

LBRPLJCNRZUXLS-AZVRXDBZSA-N

SMILES

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4

Synonyms

vincosamide

Canonical SMILES

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4

Isomeric SMILES

C=C[C@@H]1[C@@H]2C[C@@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4

Vincosamide is a naturally occurring compound belonging to the class of glycosides, isolated from the leaves of the plant Vinca minor L. (Lesser Periwinkle) []. While not currently used clinically, it has garnered interest in scientific research due to its potential biological activities. Here's a closer look at its applications in this realm:

Anti-cancer properties

Studies suggest that vincosamide might possess anti-cancer properties. Research has shown that it can induce cell death (apoptosis) in various cancer cell lines, including those from breast, lung, and colon cancers [, ]. Additionally, it has been shown to inhibit the proliferation and migration of cancer cells []. These findings warrant further investigation to explore its potential as an anti-cancer agent.

Anti-inflammatory properties

Vincosamide has also been investigated for its potential anti-inflammatory properties. Studies have demonstrated its ability to suppress the production of inflammatory mediators, such as cytokines and nitric oxide, in immune cells []. This suggests that it might be beneficial in alleviating inflammatory conditions like arthritis and inflammatory bowel disease. However, more research is needed to confirm its efficacy and safety in these contexts.

Vincosamide is a naturally occurring alkaloid derived from the plant Sarcocephalus latifolius. It is structurally related to strictosamide and exhibits a range of biological activities, including potential anticancer and anthelmintic effects. Vincosamide's molecular formula is C16H20N2O4C_{16}H_{20}N_2O_4, and it features a complex indole structure that contributes to its pharmacological properties.

Vincosamide can undergo various chemical transformations, particularly through acid-catalyzed reactions. One notable reaction involves the transformation of strictosamide into vincoside lactam, which is facilitated by acid catalysis. High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and purify the resultant compounds .

Key Reactions:

  • Acid-Catalyzed Transformation: Involves converting strictosamide to vincoside lactam.
  • Pictet–Spengler Reaction: This reaction can be utilized for synthesizing vincosamide from simpler precursors, where it partially precipitates from the reaction mixture during synthesis .

Vincosamide has demonstrated significant biological activity, particularly in cancer research. Studies indicate that it inhibits malignant behaviors in hepatocellular carcinoma (HCC) cells by activating apoptotic pathways. Key findings include:

  • Activation of caspase-3, promoting apoptosis.
  • Inhibition of oncogenic signaling pathways, such as the phosphoinositide 3-kinase/AKT pathway.
  • Suppression of cancer stem cell markers and metastatic behavior in HCC cells .

Additionally, vincosamide exhibits anthelmintic properties, making it useful in treating parasitic infections .

The synthesis of vincosamide can be achieved through several methods:

  • Isolation from Natural Sources: Extracted from Sarcocephalus latifolius, where it can be purified using solvent extraction techniques.
  • Chemical Synthesis: Utilizing reactions like the Pictet–Spengler reaction to form vincosamide from indole derivatives .
  • Acid-Catalyzed Reactions: Transforming strictosamide into vincosamide through well-controlled acid-catalyzed processes .

Vincosamide has several applications in medicinal chemistry:

  • Anticancer Agent: Its ability to induce apoptosis in cancer cells makes it a candidate for cancer therapy.
  • Anthelmintic Treatment: Effective against certain parasitic infections due to its anthelmintic properties .
  • Cardioprotective Effects: Research indicates potential benefits in reducing cardiac markers associated with damage, suggesting its use in cardiovascular health .

Studies on vincosamide's interactions have shown its synergistic effects with other compounds, enhancing its efficacy:

  • It has been observed to work alongside TRAIL (TNF-related apoptosis-inducing ligand) to amplify caspase-3 activation in HCC cells, indicating potential for combination therapies in cancer treatment .
  • Vincosamide's interactions with signaling pathways suggest that it may modulate various cellular responses, making it a versatile compound for further research.

Vincosamide shares structural and functional similarities with several other alkaloids. Here are some comparable compounds:

CompoundSourceKey Activity
StrictosamideSarcocephalus latifoliusAnthelmintic
VincristineCatharanthus roseusAnticancer
VinblastineCatharanthus roseusAnticancer
AjmalicineRauvolfia serpentinaAntihypertensive

Uniqueness of Vincosamide

Vincosamide is unique due to its dual activity as both an anticancer agent and an anthelmintic, setting it apart from other similar compounds primarily focused on one therapeutic area. Its specific mechanism of action involving apoptosis induction and modulation of stemness markers further distinguishes it from other indole alkaloids.

XLogP3

0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

498.20021592 g/mol

Monoisotopic Mass

498.20021592 g/mol

Heavy Atom Count

36

Appearance

Powder

Dates

Modify: 2023-08-15

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